molecular formula C18H17FN2O4 B2677343 N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide CAS No. 2034290-62-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide

Katalognummer B2677343
CAS-Nummer: 2034290-62-3
Molekulargewicht: 344.342
InChI-Schlüssel: ZXSHXRAEFYFVEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule with several functional groups. The name suggests it contains a benzo[d][1,3]dioxol-5-ylmethyl group, a fluoro group, and a carboxamide group attached to a 2,3-dihydrobenzo[f][1,4]oxazepine-4(5H) core. These groups could potentially give the compound interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the 2,3-dihydrobenzo[f][1,4]oxazepine-4(5H) core. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the fluoro group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. These could include its solubility, melting point, boiling point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Characterization

The crystal structure of this compound provides valuable insights into its three-dimensional arrangement of atoms. Researchers have determined its orthorhombic crystal system with space group P2₁2₁2₁, unit cell dimensions (a, b, c) of approximately 5.86 Å, 16.27 Å, and 18.49 Å, respectively, and a volume (V) of 1762.59 ų. The molecular structure includes key functional groups, and detailed atomic coordinates and displacement parameters are available in the literature .

Spectroscopic Investigations

Experimental and computational spectroscopic studies shed light on the compound’s vibrational modes, electronic transitions, and other spectroscopic properties. Researchers have employed techniques such as UV-Vis, IR, and NMR spectroscopy to characterize its behavior in different environments .

Biological and Pharmacological Activities

Researchers have explored the potential biological and pharmacological effects of this compound. Notably, a series of related derivatives (N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines) exhibited promising antitumor activities against HeLa, A549, and MCF-7 cancer cell lines, with some compounds showing IC50 values below 5 μM. Further investigations into its mechanism of action and potential therapeutic applications are ongoing .

Computational Modeling

Computational studies, including density functional theory (DFT) calculations, have provided insights into its electronic structure, reactivity, and binding interactions with biological targets. These simulations contribute to rational drug design and optimization .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. Proper safety precautions should be taken when handling this compound, especially if it has bioactive properties .

Zukünftige Richtungen

Future research could focus on further characterizing this compound, including its synthesis, structure, reactivity, and potential applications. This could involve a variety of experimental techniques and theoretical calculations .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4/c19-14-2-4-15-13(8-14)10-21(5-6-23-15)18(22)20-9-12-1-3-16-17(7-12)25-11-24-16/h1-4,7-8H,5-6,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSHXRAEFYFVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)NCC3=CC4=C(C=C3)OCO4)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.